molecular formula C21H31N3O4 B3990423 3-[2-(Azepan-1-yl)-2-oxoethyl]-4-[(2,4-dimethoxyphenyl)methyl]piperazin-2-one

3-[2-(Azepan-1-yl)-2-oxoethyl]-4-[(2,4-dimethoxyphenyl)methyl]piperazin-2-one

Cat. No.: B3990423
M. Wt: 389.5 g/mol
InChI Key: GDDLCERUGBLYMI-UHFFFAOYSA-N
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Description

3-[2-(Azepan-1-yl)-2-oxoethyl]-4-[(2,4-dimethoxyphenyl)methyl]piperazin-2-one is a complex organic compound that features a piperazine ring substituted with an azepane group and a dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Azepan-1-yl)-2-oxoethyl]-4-[(2,4-dimethoxyphenyl)methyl]piperazin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and dihaloalkanes under basic conditions.

    Introduction of the Azepane Group: The azepane group is introduced via a nucleophilic substitution reaction, where an azepane derivative reacts with a suitable electrophile.

    Attachment of the Dimethoxyphenyl Moiety: The dimethoxyphenyl group is attached through a Friedel-Crafts alkylation reaction, using a dimethoxybenzene derivative and an alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Azepan-1-yl)-2-oxoethyl]-4-[(2,4-dimethoxyphenyl)methyl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

3-[2-(Azepan-1-yl)-2-oxoethyl]-4-[(2,4-dimethoxyphenyl)methyl]piperazin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.

    Biological Studies: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It is utilized in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[2-(Azepan-1-yl)-2-oxoethyl]-4-[(2,4-dimethoxyphenyl)methyl]piperazin-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Azepanyl)-N-(2,4-difluorophenyl)acetamide: Shares the azepane group but differs in the phenyl substitution pattern.

    1-Azepan-1-yl-2-phenyl-2-(4-thioxo-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)ethanone: Contains a similar azepane group but has a different core structure.

Uniqueness

3-[2-(Azepan-1-yl)-2-oxoethyl]-4-[(2,4-dimethoxyphenyl)methyl]piperazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

3-[2-(azepan-1-yl)-2-oxoethyl]-4-[(2,4-dimethoxyphenyl)methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O4/c1-27-17-8-7-16(19(13-17)28-2)15-24-12-9-22-21(26)18(24)14-20(25)23-10-5-3-4-6-11-23/h7-8,13,18H,3-6,9-12,14-15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDLCERUGBLYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCNC(=O)C2CC(=O)N3CCCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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